molecular formula C5H8O2 B019497 (R,R)-1,2,4,5-Diepoxypentane CAS No. 109905-51-3

(R,R)-1,2,4,5-Diepoxypentane

Katalognummer: B019497
CAS-Nummer: 109905-51-3
Molekulargewicht: 100.12 g/mol
InChI-Schlüssel: HCPAOTGVQASBMP-RFZPGFLSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bis[(2R)-oxirane-2-yl]methane: is an organic compound with the molecular formula C5H8O2. It is also known as 2,2’-Methylenebis[(2R)-oxirane]. This compound features two oxirane (epoxide) rings attached to a central methane carbon. The presence of these reactive oxirane rings makes it a valuable compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

    Epoxidation of Alkenes: One common method to synthesize Bis[(2R)-oxirane-2-yl]methane involves the epoxidation of alkenes using peracids such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs under mild conditions and yields the desired epoxide product.

    Cyclization Reactions: Another method involves the cyclization of diols using acidic or basic catalysts. This method can be used to form the oxirane rings from the corresponding diol precursors.

Industrial Production Methods: Industrial production of Bis[(2R)-oxirane-2-yl]methane often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: Bis[(2R)-oxirane-2-yl]methane can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: The compound can be reduced to form diols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, leading to the formation of various substituted products. Common nucleophiles include amines, thiols, and halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, halides

Major Products:

    Oxidation: Oxidized epoxides, diols

    Reduction: Diols

    Substitution: Substituted epoxides

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Polymer Synthesis: Bis[(2R)-oxirane-2-yl]methane is used as a monomer in the synthesis of various polymers, including epoxy resins. These polymers have applications in coatings, adhesives, and composites.

Biology:

    Bioconjugation: The reactive oxirane rings can be used to conjugate biomolecules, such as proteins and nucleic acids, for various biological applications.

Medicine:

    Drug Delivery: The compound can be used to modify drug molecules to improve their solubility and bioavailability. It is also used in the synthesis of prodrugs.

Industry:

    Coatings and Adhesives: Epoxy resins derived from Bis[(2R)-oxirane-2-yl]methane are widely used in industrial coatings and adhesives due to their excellent mechanical properties and chemical resistance.

Wirkmechanismus

The mechanism of action of Bis[(2R)-oxirane-2-yl]methane primarily involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions.

Vergleich Mit ähnlichen Verbindungen

    Bis(indolyl)methane: This compound features two indole rings attached to a central methane carbon. It is used in various biological and medicinal applications.

    Bis(pyrazolyl)methane: This compound contains two pyrazole rings attached to a central methane carbon. It has applications in coordination chemistry and as a ligand in catalysis.

Uniqueness: Bis[(2R)-oxirane-2-yl]methane is unique due to the presence of two reactive oxirane rings, which makes it highly versatile in various chemical reactions. Its ability to undergo ring-opening reactions with a wide range of nucleophiles sets it apart from other similar compounds.

Eigenschaften

CAS-Nummer

109905-51-3

Molekularformel

C5H8O2

Molekulargewicht

100.12 g/mol

IUPAC-Name

(2R)-2-[[(2R)-oxiran-2-yl]methyl]oxirane

InChI

InChI=1S/C5H8O2/c1(4-2-6-4)5-3-7-5/h4-5H,1-3H2/t4-,5-/m1/s1

InChI-Schlüssel

HCPAOTGVQASBMP-RFZPGFLSSA-N

SMILES

C1C(O1)CC2CO2

Isomerische SMILES

C1[C@H](O1)C[C@@H]2CO2

Kanonische SMILES

C1C(O1)CC2CO2

Synonyme

(R,R)-1,2,4,5-Diepoxypentane

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.